molecular formula C5H6N6O B11067599 3-methyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-ol

3-methyl-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-ol

Cat. No.: B11067599
M. Wt: 166.14 g/mol
InChI Key: PIGKKVWRLJYESR-UHFFFAOYSA-N
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Description

3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-OL is a heterocyclic compound that contains both a pyrazole and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazol-5-ol with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of efficiency, scalability, and safety. Continuous-flow reactors allow for precise control over reaction conditions, leading to higher yields and reduced production times .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-OL can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMF or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-1-(1H-1,2,3,4-TETRAAZOL-5-YL)-1H-PYRAZOL-5-OL is unique due to the presence of both pyrazole and tetrazole rings in a single molecule. This dual-ring structure imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H6N6O

Molecular Weight

166.14 g/mol

IUPAC Name

5-methyl-2-(2H-tetrazol-5-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C5H6N6O/c1-3-2-4(12)11(8-3)5-6-9-10-7-5/h2,8H,1H3,(H,6,7,9,10)

InChI Key

PIGKKVWRLJYESR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1)C2=NNN=N2

Origin of Product

United States

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